molecular formula C11H12N2OS B187852 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one CAS No. 186822-57-1

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Cat. No.: B187852
CAS No.: 186822-57-1
M. Wt: 220.29 g/mol
InChI Key: MRPYVUMTBSFETG-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is a heterocyclic compound that features an imidazole ring substituted with a 2-ethylphenyl group and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenyl isothiocyanate with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is unique due to the combination of its imidazole ring and mercapto group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYVUMTBSFETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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